molecular formula C26H23NO3S B2769354 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE CAS No. 899760-08-8

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2769354
CAS No.: 899760-08-8
M. Wt: 429.53
InChI Key: UKIDUMUENSSLAH-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE is an organic compound with a complex structure that includes both aromatic and sulfonyl groups

Preparation Methods

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.

Scientific Research Applications

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a quinoline core with a sulfonyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3S/c1-16-9-11-20(13-18(16)3)25(28)23-15-27-24-8-6-5-7-22(24)26(23)31(29,30)21-12-10-17(2)19(4)14-21/h5-15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIDUMUENSSLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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